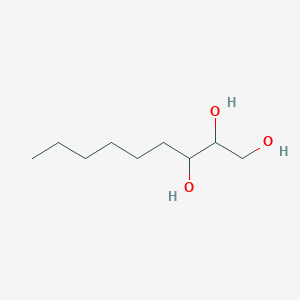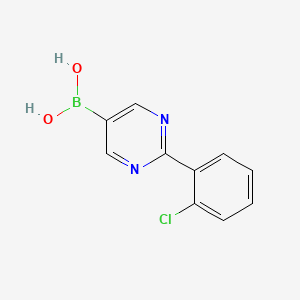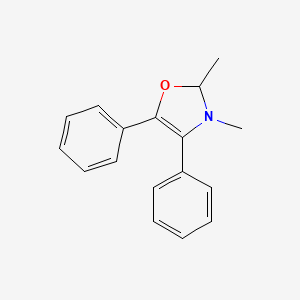
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Additionally, fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® can be used to effect the cyclization of β-hydroxy amides to oxazolines, which are then oxidized to oxazoles .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles can be achieved using flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles. This method offers advantages such as improved safety profiles and the ability to produce pure products without the need for additional purification .
化学反应分析
Types of Reactions
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- undergoes various chemical reactions, including:
Cycloaddition: Diels-Alder reactions involving oxazole as dienes and electrophilic alkenes have been developed as a route to pyridines.
Common Reagents and Conditions
Common reagents used in the reactions of oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- include manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, and O2 gas for oxidation reactions . For substitution reactions, electron-donating groups are often required .
Major Products
The major products formed from these reactions include various substituted oxazoles and pyridines, depending on the specific reaction conditions and reagents used .
科学研究应用
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- has a wide range of applications in scientific research:
作用机制
The mechanism of action of oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- involves its interaction with various molecular targets and pathways. In biological systems, oxazoles result from the cyclization and oxidation of serine or threonine nonribosomal peptides . The compound can undergo deprotonation at the C2 position, leading to the formation of lithio salts that exist in equilibrium with ring-opened enolate-isonitrile intermediates . These intermediates can be trapped by silylation or other reactions, leading to the formation of various products.
相似化合物的比较
Oxazole, 2,3-dihydro-2,3-dimethyl-4,5-diphenyl- can be compared with other similar compounds, such as:
属性
CAS 编号 |
102536-93-6 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC 名称 |
2,3-dimethyl-4,5-diphenyl-2H-1,3-oxazole |
InChI |
InChI=1S/C17H17NO/c1-13-18(2)16(14-9-5-3-6-10-14)17(19-13)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI 键 |
TVHHXMYZNVBFAW-UHFFFAOYSA-N |
规范 SMILES |
CC1N(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


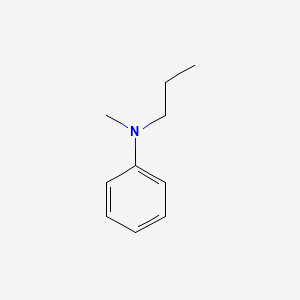
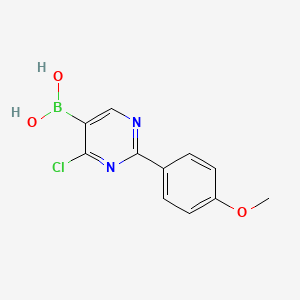




![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
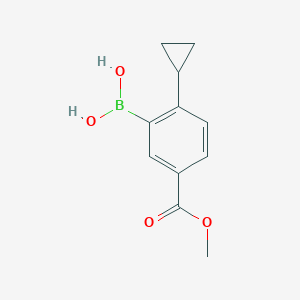
![Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)

![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)
